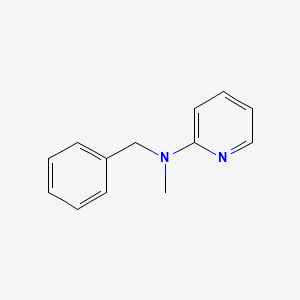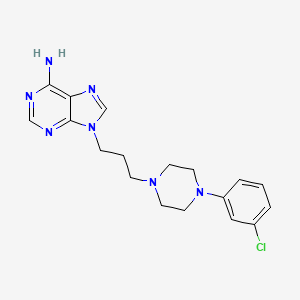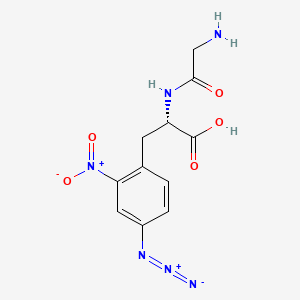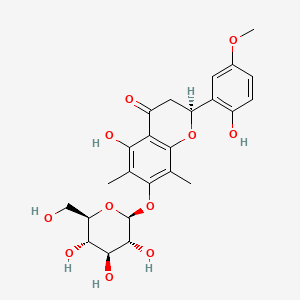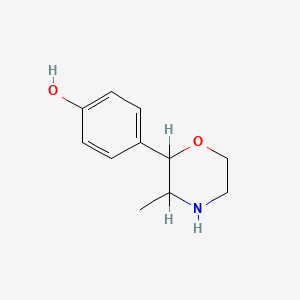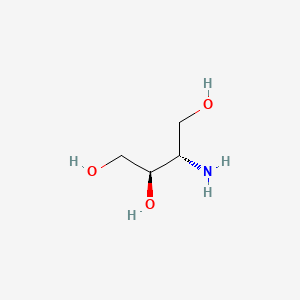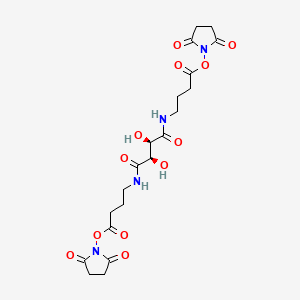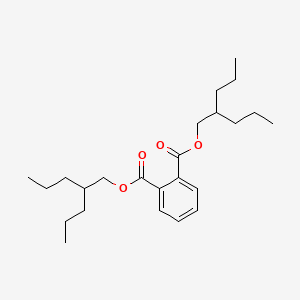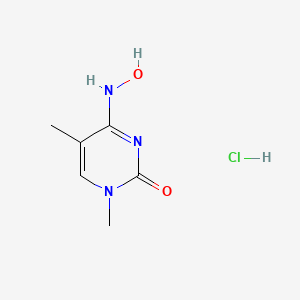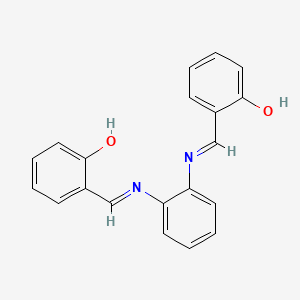
N,N'-Bis(salicylidene)-1,2-phenylenediamine
概要
説明
“N,N’-Bis(salicylidene)-1,2-phenylenediamine” is a coordination compound between a metal cation and a ligand derived from N,N’-bis(salicylidene)ethylenediamine, commonly called salen . The classical example is salcomine, the complex with divalent cobalt Co2+, usually denoted as Co(salen) .
Synthesis Analysis
The synthesis and characterization of free N,N’-bis(salicylidene)ethylenediamine and its copper (II) complex were investigated for use as dye sensitizers in the fabrication of dye-sensitized solar cells . The thermogravimetric analyses of the ligand and the ligand Copper complex demonstrate the stabilizing effect of the copper ion on the ligand complex .Molecular Structure Analysis
All the molecules adopt an enol-imine tautomer, stabilized by two intramolecular O–H \(\cdots\) N hydrogen bonds . The structure of 2 is further stabilized by a couple of additional O–H \(\cdots\) O hydrogen bonds and by intermolecular O–H \(\cdots\) O interactions, yielding a 1D zig-zag supramolecular chain .Chemical Reactions Analysis
The reactivity of cobalt (II) complexes with molecular oxygen is a heavily studied and extremely important catalytic system. These interactions result in the formation of metal-dioxygen adducts that are responsible for numerous cobalt-catalyzed oxidations .Physical And Chemical Properties Analysis
The variability of photoluminescence (PL) and electroluminescence (EL) properties of [N, N ′-bis(salicylidene)-ethylenediamine]zinc [Zn(salen)] was investigated .科学的研究の応用
Recovery of Metal Ions
N,N’-Bis(salicylidene)-1,2-phenylenediamine has been used as an active compound for the recovery of Ni(II), Cu(II), and Zn(II) ions from aqueous solutions . It was used as an extractant or as a carrier for the recovery of these metal ions . The recovery was performed on a model solution, which contained only a single metal ion .
Extraction of Copper(II) Ions
The compound has proven to be successful as an extractant for metal ion recovery, especially for the recovery of copper(II) ions .
Recovery of Noble Metal Ions
N,N’-Bis(salicylidene)-1,2-phenylenediamine has been used as an extractant in classical liquid–liquid extraction and as a carrier in membrane processes designed for the recovery of noble metal ions (Pd2+, Ag+, Pt2+, and Au3+) from aqueous solutions .
Sorption and Desorption
In the case of the utilization of membranes, both sorption and desorption were investigated . Salen has not been used so far in the sorption processes of precious metal ions .
Spectrophotometric Determination of Nickel
N,N-bis(3-methylsalicylidene)-ortho-phenylenediamine (MSOPD) acts as a chromogenic reagent for the spectrophotometric determination of Nickel in some food and other natural samples .
Light Resistance and Storage Ability
Schiff base derived from salicylaldehyde and diamine, and its cobalt complexes have been shown to be light resistance as well as have storage ability .
作用機序
Target of Action
N,N’-Bis(salicylidene)-1,2-phenylenediamine, also known as N,N’-Disalicylal-1,2-phenylenediamine, primarily targets metal ions, particularly transition metals like iron (Fe) and copper (Cu). These metal ions play crucial roles in various biological processes, including electron transfer and catalysis .
Mode of Action
The compound acts as a chelating agent, forming stable complexes with metal ions. It coordinates with the metal ions through its nitrogen and oxygen atoms, creating a stable ring structure. This interaction can inhibit the metal ions’ catalytic activity, affecting processes such as oxidative stress and electron transfer .
Biochemical Pathways
By chelating metal ions, N,N’-Bis(salicylidene)-1,2-phenylenediamine can disrupt several biochemical pathways. For instance, it can inhibit the Fenton reaction, which involves iron and hydrogen peroxide to produce reactive oxygen species (ROS). This inhibition reduces oxidative stress and prevents cellular damage .
Pharmacokinetics
The pharmacokinetics of N,N’-Bis(salicylidene)-1,2-phenylenediamine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its lipophilic nature. It distributes widely in tissues, particularly those rich in metal ions. Metabolism may involve conjugation reactions, and excretion is primarily through the kidneys .
Result of Action
At the molecular level, the chelation of metal ions by N,N’-Bis(salicylidene)-1,2-phenylenediamine reduces the availability of these ions for catalytic processes. This leads to decreased ROS production and reduced oxidative stress. At the cellular level, this can result in enhanced cell survival and reduced damage to cellular components such as DNA, proteins, and lipids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of N,N’-Bis(salicylidene)-1,2-phenylenediamine. For example, acidic conditions can enhance its chelating ability, while high temperatures may destabilize the compound. The presence of competing ions can also affect its binding affinity to target metal ions .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-14,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYGSOGECBSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(salicylidene)-1,2-phenylenediamine | |
CAS RN |
3946-91-6 | |
| Record name | 3946-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(salicylidene)-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Salophen?
A1: Salophen (C20H16N2O2) has a molecular weight of 316.36 g/mol.
Q2: What spectroscopic techniques are used to characterize Salophen and its metal complexes?
A2: Researchers frequently employ FTIR, 1H NMR, 13C NMR, UV-Vis, and mass spectrometry to characterize Salophen and its metal complexes. [, , , , ] These techniques provide insights into the structure, bonding, and electronic properties of these compounds.
Q3: What are the characteristic peaks observed in the FTIR spectrum of Salophen?
A3: The FTIR spectrum of Salophen exhibits characteristic peaks at 3446 cm-1 and 1612 cm-1, corresponding to O-H stretching and C=N stretching vibrations, respectively. [] Upon complexation with metal ions, these peaks shift, indicating the coordination of the ligand to the metal center.
Q4: Does the structure of Salophen change upon metal complexation?
A4: Yes, Salophen typically acts as a tetradentate ligand, coordinating to metal ions through its two phenolic oxygen atoms and two azomethine nitrogen atoms. [, ] This coordination often results in the formation of square planar or tetrahedral geometries around the metal center.
Q5: What is the thermal stability of Salophen and its metal complexes?
A5: Salophen and its complexes generally exhibit good thermal stability. [, , ] Thermogravimetric analysis (TGA) is commonly used to study their decomposition patterns and thermal stability.
Q6: How stable are Salophen metal complexes in different solvents?
A6: The stability of Salophen metal complexes in various solvents depends on factors such as the nature of the metal ion, the substituents on the Salophen ligand, and the solvent polarity. Some complexes exhibit good solubility and stability in organic solvents like DMF, CHCl3, and THF. [, ]
Q7: How do Salophen metal complexes act as catalysts?
A7: Salophen metal complexes, especially those of cobalt, copper, and aluminum, are known for their catalytic activity in various organic reactions. [, , ] The metal center typically acts as the active site, facilitating reactions through coordination and activation of substrates.
Q8: What types of reactions are catalyzed by Salophen metal complexes?
A8: Salophen metal complexes have been successfully employed as catalysts in reactions like the copolymerization of carbon dioxide and epoxides, [] N-arylation of pyrazoles, [] and reductive amination of carbonyl compounds. []
Q9: How does the substituent on the Salophen ligand influence catalytic activity?
A9: Modifying the substituents on the Salophen ligand can significantly impact the catalytic activity of the resulting metal complex. [, ] For instance, introducing bulky groups can enhance catalytic activity by creating a more sterically demanding environment around the metal center.
Q10: How is computational chemistry employed in Salophen research?
A10: Computational chemistry tools like DFT calculations are used to study various aspects of Salophen and its complexes, including molecular geometry, electronic structure, excitation energies, and optical properties. [, , ] These studies provide valuable insights into the structure-property relationships of these compounds.
Q11: Can computational models predict the properties of novel Salophen derivatives?
A11: Yes, QSAR (Quantitative Structure-Activity Relationship) models, developed using computational methods, can predict the properties of novel Salophen derivatives based on their structural features. [, ] These models can accelerate the discovery and development of new Salophen-based materials with tailored properties.
Q12: How does modifying the Salophen structure affect its biological activity?
A12: Studies have shown that introducing different substituents on the Salophen framework can significantly alter its biological activity, particularly its anti-cancer properties. [, , , ] For example, incorporating electron-withdrawing groups can enhance cytotoxicity.
Q13: What is the role of the metal ion in the biological activity of Salophen complexes?
A13: The metal ion plays a crucial role in the biological activity of Salophen complexes. Different metal ions can impart distinct properties to the complex, influencing its cellular uptake, interactions with biomolecules, and overall efficacy. [, , ]
Q14: How can the stability of Salophen metal complexes be improved?
A14: Strategies for enhancing the stability of Salophen metal complexes include modifying the ligand structure, using appropriate counterions, and developing suitable formulation strategies. [, ] These approaches aim to protect the complex from degradation and maintain its activity.
Q15: What are the challenges in formulating Salophen complexes for pharmaceutical applications?
A15: Formulating Salophen complexes for pharmaceutical use presents challenges related to their solubility, stability in physiological conditions, and potential toxicity. [, ] Researchers are exploring various drug delivery systems and formulation strategies to overcome these hurdles.
Q16: What are the potential applications of Salophen and its derivatives in medicine?
A16: Research suggests that Salophen and its metal complexes hold promise as potential therapeutic agents, particularly for cancer treatment. [, , , ] Their ability to inhibit tumor cell growth and induce apoptosis makes them attractive candidates for further investigation.
Q17: How do Salophen metal complexes exert their anti-cancer effects?
A17: Salophen metal complexes exhibit anti-cancer activity through various mechanisms, including DNA interaction, [] induction of apoptosis, [, ] and generation of reactive oxygen species (ROS). [] The specific mechanism of action can vary depending on the metal ion and ligand structure.
Q18: Have any Salophen-based compounds entered clinical trials for cancer treatment?
A18: While Salophen metal complexes have shown promising anti-cancer activity in preclinical studies, no Salophen-based compound has yet progressed to clinical trials. [, ] Further research is needed to optimize their efficacy, safety, and pharmacokinetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



